molecular formula C18H16N2O2 B5611329 IGF-1R/SRC-IN-1

IGF-1R/SRC-IN-1

Cat. No.: B5611329
M. Wt: 292.3 g/mol
InChI Key: VDADLUIOHVLGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-270250 is a chemical compound known for its role as an inhibitor of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. It has a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways and its potential therapeutic applications.

Preparation Methods

The synthesis of WAY-270250 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial production methods for WAY-270250 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

WAY-270250 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-270250 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

WAY-270250 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the inhibition of specific enzymes and the effects on various chemical pathways.

    Biology: It is used to investigate the role of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer, where the inhibition of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src can be beneficial.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

WAY-270250 exerts its effects by inhibiting the activity of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. These proteins play crucial roles in various cellular signaling pathways, including those involved in cell growth, survival, and differentiation. By inhibiting these proteins, WAY-270250 can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

WAY-270250 is unique in its dual inhibition of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. Similar compounds include:

These compounds share similar targets but differ in their specificity and potency, making WAY-270250 a valuable tool for studying the combined inhibition of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)10-20-18(22)17(21)15-11-19-16-5-3-2-4-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDADLUIOHVLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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